2-Methoxyfuran

Catalog No.
S600527
CAS No.
25414-22-6
M.F
C5H6O2
M. Wt
98.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyfuran

CAS Number

25414-22-6

Product Name

2-Methoxyfuran

IUPAC Name

2-methoxyfuran

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C5H6O2/c1-6-5-3-2-4-7-5/h2-4H,1H3

InChI Key

OXCGHDNCMSOEBZ-UHFFFAOYSA-N

SMILES

COC1=CC=CO1

Synonyms

2-methoxyfuran

Canonical SMILES

COC1=CC=CO1

Study of Furan Derivative Hydrolysis:

One documented use of 2-Methoxyfuran involves its role in studying the hydrolysis (breakdown by water) of furan derivatives, which are a class of organic compounds containing a five-membered ring with oxygen and carbon atoms. Researchers used 2-Methoxyfuran as a model compound to investigate the kinetics (rate) and mechanism of the hydrolysis reaction under acidic conditions. This research helps understand the behavior of similar furan derivatives in various environments. Source: Sigma-Aldrich product page for 2-Methoxyfuran:

Exploration of Cycloaddition Reactions:

2-Methoxyfuran has also been studied for its ability to participate in cycloaddition reactions, where two molecules combine to form a ring-shaped structure. In particular, researchers have investigated its reactions with maleic anhydride and N-methylmaleimide, which are compounds commonly used in organic synthesis. This research contributes to the development of new methods for constructing complex molecules with specific functionalities. Source: Sigma-Aldrich product page for 2-Methoxyfuran:

2-Methoxyfuran is a five-membered ring molecule consisting of carbon, hydrogen, and oxygen atoms. It arises as an intermediate in some natural processes but can also be synthesized in laboratories []. Research into its properties is ongoing, with potential applications in the food and alternative fuel industries [, ].


Molecular Structure Analysis

The key feature of 2-Methoxyfuran's structure is the five-membered ring containing one oxygen atom and two double bonds. This heterocyclic ring is known as a furan. The methoxy group (OCH3) is attached to the second carbon atom in the ring []. This structure influences the compound's chemical properties, such as reactivity and solubility [].


Chemical Reactions Analysis

Synthesis of 2-Methoxyfuran can be achieved through various methods, including catalytic hydrogenolysis of furfural alcohol or via a hydrogenation-hydrogenolysis sequence from furfural []. However, specific details of these reactions might be commercially sensitive and not publicly available.


Physical And Chemical Properties Analysis

2-Methoxyfuran is a colorless liquid with a characteristic odor []. It has a boiling point of around 110.5 °C and exhibits moderate solubility in water [].

  • Boiling point: 110.5 °C @ 760 mm Hg []
  • Solubility in water: 6978 mg/L @ 25 °C (estimated) []
  • Specific Gravity: 1.0520 to 1.0580 @ 20.00 °C []

XLogP3

1.4

Boiling Point

110.5 °C

LogP

1.44 (LogP)

UNII

25Y8I1P35T

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

25414-22-6

Wikipedia

2-methoxyfuran

Dates

Modify: 2023-08-15
Nawrotek et al. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling. Nature Chemical Biology, doi: 10.1038/s41589-019-0228-3, published online 11 February 2019
Goetz et al. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, doi: 10.1038/nchem.1504, published online 25 November 2012 http://www.nature.com/nchem

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